4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC14785422
Molecular Formula: C19H15N7O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N7O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H15N7O/c27-18(24-16-4-1-3-14(11-16)17-22-12-23-26-17)13-5-7-15(8-6-13)25-19-20-9-2-10-21-19/h1-12H,(H,24,27)(H,20,21,25)(H,22,23,26) |
| Standard InChI Key | FPDNSWDXJSOBBP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=NN4 |
Introduction
The compound 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a complex organic molecule featuring both pyrimidine and triazole moieties. Its structure includes a benzamide backbone with specific substitutions that enhance its biological activity. The presence of pyrimidine and triazole rings suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Synthesis Methods
The synthesis of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide can be achieved through several methods, typically involving multiple steps that include the formation of the benzamide backbone and the incorporation of the pyrimidine and triazole moieties. These methods often utilize commercially available reagents and may involve reactions such as nucleophilic substitutions or condensations.
Enzyme Inhibition
Preliminary studies suggest that compounds similar to 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide may act as inhibitors for specific enzymes involved in metabolic pathways. This property could be beneficial in treating metabolic disorders.
Medicinal Chemistry Applications
The compound's structure, featuring both pyrimidine and triazole rings, is of interest in medicinal chemistry. These rings are commonly found in pharmaceuticals targeting various diseases, including viral infections and cancer. For example, triazole derivatives have shown antifungal and antimalarial activities, while pyrimidine derivatives are known for their antiviral properties .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological macromolecules. Such studies can provide insights into the binding modes and potential targets for therapeutic intervention.
Data Table: Biological Activities of Similar Compounds
| Compound Type | Biological Activity | Potential Targets |
|---|---|---|
| Triazole Derivatives | Antifungal, Antimalarial | Fungal pathogens, Plasmodium falciparum |
| Pyrimidine Derivatives | Antiviral | Viral polymerases, enzymes |
| Benzamide Derivatives | Enzyme Inhibition | Metabolic enzymes |
In-Depth Biological Studies
In-depth biological studies, including in vitro and in vivo experiments, are essential to fully understand the compound's potential therapeutic applications and safety profile.
Regulatory Considerations
Any potential therapeutic use of this compound would require compliance with regulatory standards, including toxicity assessments and clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume